7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is a heterocyclic compound characterized by a unique structural arrangement that combines a pyrazole ring fused to an azepine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications as a building block in the synthesis of more complex molecules.
This compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. Its molecular formula is , with a molecular weight of 165.24 g/mol. The IUPAC name for this compound is 7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine.
The synthesis of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine typically involves cyclization reactions between appropriate precursors. A common method includes the reaction of a pyrazole derivative with a suitable azepine precursor in the presence of a catalyst.
Key aspects of the synthesis include:
The molecular structure of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165.24 g/mol |
IUPAC Name | 7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine |
InChI | InChI=1S/C9H15N3/c1-9(2)3-8-7(4-10-6-9)5-11-12-8/h5,10H... |
InChI Key | WTRISRPFOHFYNZ-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2=C(CNC1)C=NN2)C |
This structure highlights the unique arrangement of nitrogen atoms within the rings and contributes to its chemical properties and reactivity.
7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine can participate in several types of chemical reactions:
These reactions allow for the modification of the compound to create various derivatives with potentially enhanced properties.
The mechanism of action for 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine involves its interaction with specific biological targets. The compound is known to bind to certain enzymes or receptors within biological systems. This binding modulates their activity and leads to various biological effects. The pathways and targets involved depend on the particular application and structural modifications present on the molecule .
The physical properties of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine include:
Chemical properties include its reactivity under various conditions (oxidation/reduction) and its ability to undergo substitution reactions. These properties make it versatile for further chemical transformations in synthetic applications .
The applications of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine are diverse:
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2